molecular formula C12H6Cl2N2OS B3036715 3-(5,6-dichloro-1,3-benzothiazol-2-yl)-2(1H)-pyridinone CAS No. 400075-89-0

3-(5,6-dichloro-1,3-benzothiazol-2-yl)-2(1H)-pyridinone

Cat. No.: B3036715
CAS No.: 400075-89-0
M. Wt: 297.2 g/mol
InChI Key: OYHJYRUVIDOMRQ-UHFFFAOYSA-N
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Description

3-(5,6-dichloro-1,3-benzothiazol-2-yl)-2(1H)-pyridinone is a synthetic organic compound that belongs to the class of benzothiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5,6-dichloro-1,3-benzothiazol-2-yl)-2(1H)-pyridinone typically involves the following steps:

    Formation of Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with a suitable carbonyl compound, such as 2,3-dichlorobenzaldehyde, under acidic conditions.

    Pyridinone Formation: The pyridinone moiety can be introduced by reacting the benzothiazole intermediate with a pyridine derivative under basic conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, typically involving reagents like hydrogen peroxide or other oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, 3-(5,6-dichloro-1,3-benzothiazol-2-yl)-2(1H)-pyridinone is studied for its potential as a building block in the synthesis of more complex molecules.

Biology

In biological research, this compound may be investigated for its potential as an enzyme inhibitor or as a ligand for receptor studies.

Medicine

In medicinal chemistry, benzothiazole derivatives are often explored for their potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.

Industry

In the industrial sector, such compounds may be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 3-(5,6-dichloro-1,3-benzothiazol-2-yl)-2(1H)-pyridinone would depend on its specific biological target. Generally, benzothiazole derivatives can interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • 3-(5,6-dichloro-1,3-benzothiazol-2-yl)-2(1H)-quinolinone
  • 3-(5,6-dichloro-1,3-benzothiazol-2-yl)-2(1H)-benzimidazolone

Uniqueness

The uniqueness of 3-(5,6-dichloro-1,3-benzothiazol-2-yl)-2(1H)-pyridinone lies in its specific substitution pattern and the combination of benzothiazole and pyridinone moieties, which may confer distinct biological or chemical properties compared to other similar compounds.

Properties

IUPAC Name

3-(5,6-dichloro-1,3-benzothiazol-2-yl)-1H-pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6Cl2N2OS/c13-7-4-9-10(5-8(7)14)18-12(16-9)6-2-1-3-15-11(6)17/h1-5H,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYHJYRUVIDOMRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=O)C(=C1)C2=NC3=CC(=C(C=C3S2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(5,6-dichloro-1,3-benzothiazol-2-yl)-2(1H)-pyridinone
Reactant of Route 2
3-(5,6-dichloro-1,3-benzothiazol-2-yl)-2(1H)-pyridinone
Reactant of Route 3
3-(5,6-dichloro-1,3-benzothiazol-2-yl)-2(1H)-pyridinone
Reactant of Route 4
Reactant of Route 4
3-(5,6-dichloro-1,3-benzothiazol-2-yl)-2(1H)-pyridinone
Reactant of Route 5
3-(5,6-dichloro-1,3-benzothiazol-2-yl)-2(1H)-pyridinone
Reactant of Route 6
Reactant of Route 6
3-(5,6-dichloro-1,3-benzothiazol-2-yl)-2(1H)-pyridinone

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